molecular formula C19H18N2O4 B2967449 (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate CAS No. 622796-42-3

(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

Cat. No. B2967449
CAS RN: 622796-42-3
M. Wt: 338.363
InChI Key: MVFFOAWWHOCVPV-YVLHZVERSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various methods such as condensation reactions, substitution reactions, etc .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and others are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Reactivity and Coordination Chemistry

  • The reactivity of pyridine derivatives with Zn(II) salts demonstrates the potential of these compounds in forming coordination polymers and metallomacrocycles, which could be explored further for applications in materials science and catalysis (Ghosh, Savitha, & Bharadwaj, 2004).

Organocatalysis

  • The synthesis of pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold through asymmetric organocatalysis highlights the compound's utility in creating stereochemically complex structures. This approach benefits from broad substrate scope and high chemical efficiency, suggesting potential in synthesizing biologically relevant molecules (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Synthesis of Novel Compounds

  • Research on synthesizing novel thieno[2,3-b]pyridines and pyridines incorporating benzofuran motifs demonstrates the versatility of pyridine derivatives in creating compounds with potential for various applications, including medicinal chemistry and materials science (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Functional Models and Catalysis

  • Diiron(III) complexes of tridentate ligands, including pyridine derivatives, serve as functional models for enzymes like methane monooxygenases. These complexes have been studied for their catalytic ability in alkane hydroxylation, indicating their potential in industrial and environmental applications (Sankaralingam & Palaniandavar, 2014).

Biological Activity

  • A study on novel benzofuran derivatives evaluated their potential as anti-HIV-1, anticancer, and antimicrobial agents. This research underscores the broad spectrum of biological activities that can be targeted through the synthesis of benzofuran-containing compounds (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it exerts its effects at the molecular level. For drugs, this often involves interaction with specific biological targets such as enzymes or receptors .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-21(4-2)19(23)24-14-7-8-15-16(11-14)25-17(18(15)22)10-13-6-5-9-20-12-13/h5-12H,3-4H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFFOAWWHOCVPV-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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